This compound is derived from a series of studies focusing on the synthesis and biological evaluation of pyrrolo[2,3-b]pyridine derivatives. These derivatives have shown significant biological activity against various targets, including fibroblast growth factor receptors (FGFRs) involved in cancer progression and metastasis. The compound's structure suggests it may also interact with other biological pathways, making it a candidate for further pharmacological exploration .
The synthesis of 4-[(5-Hydroxyadamantan-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide typically involves several key steps:
Technical parameters such as reaction temperature, solvent choice, and reaction time are critical for optimizing yield and purity during synthesis. High-performance liquid chromatography (HPLC) is often employed to analyze and purify the final product .
The molecular structure of 4-[(5-Hydroxyadamantan-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide can be described as follows:
Computational modeling techniques such as molecular dynamics simulations can provide insights into conformational flexibility and binding affinities with target proteins .
The chemical reactivity of 4-[(5-Hydroxyadamantan-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide includes:
The mechanism of action for 4-[(5-Hydroxyadamantan-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide primarily involves inhibition of fibroblast growth factor receptors. By binding to these receptors, it disrupts their signaling pathways that are often overactive in cancer cells, leading to:
The compound's low molecular weight enhances its bioavailability and potential for oral administration .
The physical and chemical properties of 4-[(5-Hydroxyadamantan-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide include:
These properties are crucial for determining its formulation and delivery methods in therapeutic applications .
The primary applications of 4-[(5-Hydroxyadamantan-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide include:
Scaffold-hopping—replacing core heterocyclic structures while preserving key pharmacophoric elements—proved instrumental in developing the pyrrolo[2,3-b]pyridine core of 4-[(5-Hydroxyadamantan-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide. Researchers systematically replaced benzomorpholine and imidazopyridine cores from predecessors like compound "6" (a pure M1 positive allosteric modulator) with the pyrrolo[2,3-b]pyridine scaffold. This retained the essential hydrogen-bond acceptor/donor topology critical for muscarinic acetylcholine receptor subtype 1 (M1) binding but altered electronic distribution and three-dimensional orientation [1]. The pyrrolo[2,3-b]pyridine's electron-deficient pyridine ring enhanced π-stacking interactions within the allosteric binding pocket, while the fused pyrrole enabled strategic substitutions at N1, C4, and C5 positions [7]. Crucially, this core demonstrated superior metabolic stability over indole analogs due to reduced susceptibility to cytochrome P450 oxidation at the 7-position [10].
Table 1: Scaffold-Hopping Strategies for Pyrrolo[2,3-b]pyridine Development
Original Scaffold | Target Scaffold | Key Structural Advantage | Biological Consequence |
---|---|---|---|
Benzomorpholine (e.g., Compound 6) | Pyrrolo[2,3-b]pyridine | Enhanced π-deficient character | Improved target affinity and metabolic stability |
Imidazopyrrolopyridine (e.g., JAK1 inhibitors) | Pyrrolo[2,3-b]pyridine-5-carboxamide | Reduced planarity and increased solubility | Reduced off-target kinase activity |
Pyrrolopyrimidine (e.g., CSF1R inhibitors) | Pyrrolo[2,3-b]pyridine | Optimized hydrogen-bonding capacity | Retained M1 PAM efficacy with attenuated agonist activity |
Parallel synthesis enabled rapid exploration of structure-activity relationships (SAR) across the pyrrolo[2,3-b]pyridine core. Libraries featured systematic variations at three key positions: (1) N1-alkylation (methyl, cyclopropylmethyl, 4-fluorobutyl), (2) C5-carboxamide substituents (unsubstituted, methyl, dimethyl), and (3) heterobiaryl tails (pyridyl, pyrazolyl, oxazolyl regioisomers). Biological evaluation revealed stark SAR dependencies: N1-methyl derivatives consistently showed 3–5-fold higher M1 positive allosteric modulator (PAM) potency (EC~50~ 230–560 nM) versus bulkier N1-substituents [1]. At C5, unsubstituted carboxamide conferred optimal efficacy (93% ACh max response), whereas alkylation diminished functional activity. Parallel screening of >50 heterobiaryl variants identified 3-pyridyl and N-methylpyrazol-4-yl tails as optimal for PAM potency (EC~50~ 230–760 nM) with minimal intrinsic agonist activity (EC~50~ >10 μM) [1]. This high-throughput approach pinpointed VU6007477—later refined to the adamantane-linked target compound—as a lead candidate devoid of seizure-inducing cholinergic toxicity.
Table 2: Key SAR Findings from Parallel Synthesis Campaign
Modification Site | Variations Tested | Optimal Group | Impact on M1 PAM Activity |
---|---|---|---|
N1-Substituent | Methyl, ethyl, cyclopropyl, 4-fluorobutyl | Methyl | Methyl: EC~50~ = 230 nM; 4-Fluorobutyl: 5-fold ↓ potency |
C5-Carboxamide | H, methyl, dimethyl, cyclopropyl | Unsubstituted (H) | H: 93% ACh max; Methyl: 20% ↓ efficacy |
Heterobiaryl Tail | Pyridin-3-yl, pyridin-4-yl, N-Me-pyrazol-4-yl, oxazol-5-yl | Pyridin-3-yl or N-Me-pyrazol-4-yl | Pyridin-3-yl: EC~50~ = 230 nM; Oxazolyl: 3-fold ↓ potency |
A critical challenge in M1 PAM development was eliminating intrinsic agonist activity associated with robust receptor overactivation. Strategic functionalization of the pyrrolo[2,3-b]pyridine core achieved this:
These modifications produced "pure" PAMs exemplified by VU6007477 and the target compound, which showed <5% agonist activity even at high concentrations (10 μM) [1].
Adamantane integration via C4-aminolinkage exploited the moiety's unique biophysical properties:
Table 3: Impact of Adamantane Modifications on Key Parameters
Adamantane Variant | M1 PAM EC~50~ (nM) | LogD (pH 7.4) | Rat Brain/Plasma K~p~ | Metabolic Stability (t~1/2~, min) |
---|---|---|---|---|
1-Adamantyl | 450 | 3.8 | 0.22 | 28 |
5-Hydroxyadamantan-2-yl | 230 | 2.9 | 0.28 | >120 |
3,5-Dimethyladamantyl | 310 | 4.1 | 0.18 | 45 |
1-Aminoadamantyl | >1000 | 1.5 | 0.05 | >120 |
Late-stage coupling reactions assembled the complex architecture:
These orthogonal couplings enabled modular assembly, permitting independent optimization of all three pharmacophoric elements: adamantane anchor, pyrrolopyridine core, and heterobiaryl tail [1] [7] [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5